6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
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Overview
Description
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carbazolones, fully saturated carbazole derivatives, and various substituted carbazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several scientific research applications:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, including as potential treatments for cancer, infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-tetrahydro-1H-carbazol-1-ol
- 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is unique due to its specific ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,13,15-16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODLQCGQTZRDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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